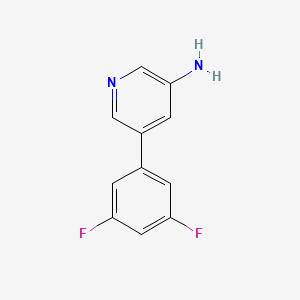

5-(3,5-Difluorophenyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

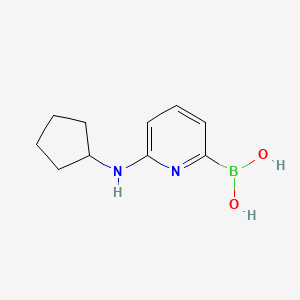

5-(3,5-Difluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 .

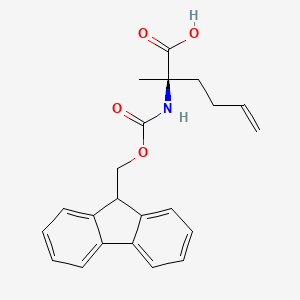

Molecular Structure Analysis

The molecular structure of 5-(3,5-Difluorophenyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring at the 5-position . The phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions . The pyridine ring is substituted with an amine group at the 3-position .Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

Pyridine scaffolds, like "5-(3,5-Difluorophenyl)pyridin-3-amine," are crucial in the synthesis of complex organic molecules. They serve as key intermediates in the construction of pharmacologically active compounds due to their bioavailability and broad synthetic applications. Recent reviews have emphasized the role of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, showcasing the diversity and efficiency of these methods in generating lead molecules for further drug development (Parmar, Vala, & Patel, 2023).

Environmental Applications

Amine-functionalized compounds, akin to the amine component in "5-(3,5-Difluorophenyl)pyridin-3-amine," show significant promise in environmental applications, particularly in pollutant removal. Studies have documented the effectiveness of amine-functionalized sorbents in capturing and removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting their potential in treating municipal water and wastewater to meet safety standards (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis

Pyridine derivatives are pivotal in catalysis, offering routes to synthesize various biologically and industrially important chemicals. The design and application of pyridine-based catalysts have led to advancements in cross-coupling reactions, essential for creating C-N bonds, showcasing the versatility of pyridine compounds in organic synthesis. This area of research continually explores the recyclability and efficiency of these catalyst systems for sustainable chemical production processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Analytical Chemistry and Chemosensing

The structural motif of "5-(3,5-Difluorophenyl)pyridin-3-amine" suggests its potential utility in chemosensing applications. Pyridine derivatives are known for their ability to act as chemosensors, owing to their high affinity for various ions and molecules. Their utility spans from environmental monitoring to biomedical applications, where they detect and quantify specific species with high selectivity and sensitivity (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Propiedades

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIODBYFBPBBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735030 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Difluorophenyl)pyridin-3-amine | |

CAS RN |

1225914-83-9 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B597178.png)

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)